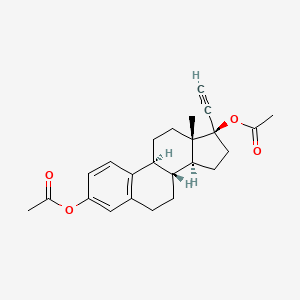
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is a carbohydrate derivative that features both acetyl and toluenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside typically involves the selective functionalization of carbohydrate polyols. One common method includes the use of catalytic dibutyltin oxide and tetrabutylammonium bromide under solvent-free conditions. The reaction is carried out at 75°C with a moderate excess of N,N-diisopropylethylamine and toluenesulfonyl chloride . This method is advantageous due to its simplicity, cost-effectiveness, and reduced reaction times.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside can undergo various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Deacetylation: Acidic or basic hydrolysis using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fucosides, while acetylation and deacetylation will modify the acetyl group.
Scientific Research Applications
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biological Studies: Investigated for its potential role in modifying biological molecules and studying carbohydrate-protein interactions.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the design of glycomimetics and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside primarily involves its ability to act as a reactive intermediate. The toluenesulfonyl group serves as a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can also participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Similar Compounds
3-O-(4-Toluenesulfonyl)-L-fucoside: Lacks the acetyl group, making it less versatile in certain reactions.
2-O-acetyl-L-methylfucoside: Lacks the toluenesulfonyl group, reducing its reactivity in nucleophilic substitution reactions.
Uniqueness
3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside is unique due to the presence of both the toluenesulfonyl and acetyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that lack one of these groups.
Properties
IUPAC Name |
[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWIFFZBWFOWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)






![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)
